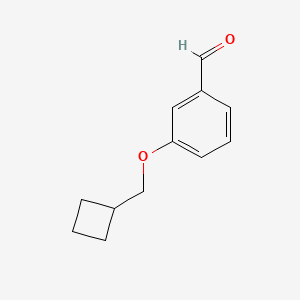

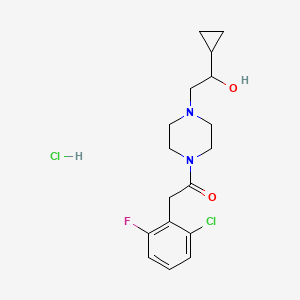

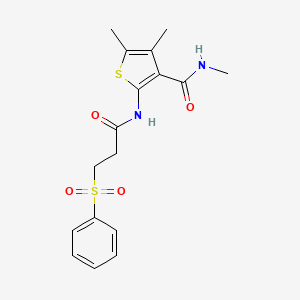

2-(2-Chloro-6-fluorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is not intended for human or veterinary use and is for research use only1. It has a molecular formula of C17H23Cl2FN2O2 and a molecular weight of 377.281.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

I’m sorry, but I couldn’t find detailed information on the molecular structure of this compound.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Applications De Recherche Scientifique

Biotransformation and Pharmacokinetics

The compound undergoes rapid biotransformation involving cytochrome P450-mediated processes. A study on the metabolism of prasugrel, a related compound, revealed insights into the transformation mechanisms that could be relevant for understanding the metabolism of similar compounds. This study found that the biotransformation to active metabolites involves cytochrome P450 (CYP) enzymes, with significant roles played by CYP3A4 and CYP2B6 in the formation of active platelet aggregation inhibitors (Rehmel et al., 2006).

Electrochemical Synthesis

Electrochemical methods offer an environmentally friendly alternative for synthesizing similar compounds. The electrochemical oxidation of related phenylpiperazine derivatives has been explored as a facile method for synthesizing new compounds. Such methods are characterized by high atom economy and the potential for generating novel pharmaceutical agents in an environmentally benign manner (Nematollahi & Amani, 2011).

Antimicrobial and Antifungal Activity

Compounds incorporating the phenylpiperazine moiety have been evaluated for their antimicrobial and antifungal activities. A series of azole-containing piperazine derivatives, for instance, showed moderate to significant activities against various bacterial and fungal strains, highlighting the therapeutic potential of these compounds in treating infections (Gan, Fang, & Zhou, 2010).

Anticancer Activities

The evaluation of 1,2,4-triazine derivatives bearing the piperazine moiety against breast cancer cells revealed promising antiproliferative agents. Such studies are pivotal in identifying new therapeutic agents for cancer treatment, showcasing the compound's potential role in developing anticancer drugs (Yurttaş et al., 2014).

Synthesis and Structural Analysis

Research on the synthesis and structural characterization of related compounds contributes to the pharmaceutical field by facilitating the development of new drugs with optimized properties. For example, the synthesis and X-ray crystallography of a similar compound provided detailed insights into its molecular structure, which is crucial for understanding its pharmacological activity (Zhang et al., 2011).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety and health hazards1.

Orientations Futures

The future directions for this compound are not specified in the available resources1.

Propriétés

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClFN2O2.ClH/c18-14-2-1-3-15(19)13(14)10-17(23)21-8-6-20(7-9-21)11-16(22)12-4-5-12;/h1-3,12,16,22H,4-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWCKEBLWZMDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-6-fluorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

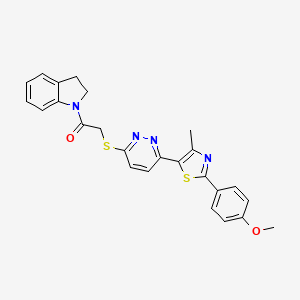

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)

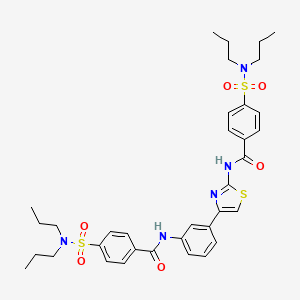

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)